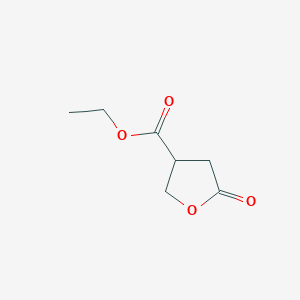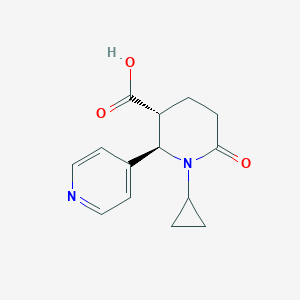
Ethyl 5-oxooxolane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-oxooxolane-3-carboxylate is an organic compound that belongs to the class of oxolane derivatives It is characterized by a five-membered lactone ring with an ethyl ester group at the 3-position and a keto group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-oxooxolane-3-carboxylate can be synthesized through several synthetic routes. One common method involves the cyclization of ethyl 3-hydroxy-5-oxopentanoate under acidic conditions. The reaction typically requires the use of a strong acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxooxolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The keto group at the 5-position can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can also be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group at the 3-position can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-oxooxolane-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-oxooxolane-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can undergo enzymatic transformations in biological systems, leading to the formation of active metabolites. These metabolites can interact with specific receptors or enzymes, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-oxohexanoate: Similar structure but with a six-membered ring.
Methyl 5-oxooxolane-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-oxooxolane-3-carboxylate: Similar structure but with the keto group at the 4-position.
Uniqueness
This compound is unique due to its specific structural features, such as the position of the keto group and the presence of the ethyl ester group
Properties
IUPAC Name |
ethyl 5-oxooxolane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-10-7(9)5-3-6(8)11-4-5/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESAUDRCHNHLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-benzenesulfonamido-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide](/img/structure/B2553472.png)

![2-Chloro-N-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]acetamide](/img/structure/B2553474.png)
![2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2553478.png)
![2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2553479.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2553480.png)
![1-[1-(4-Bromophenyl)ethyl]piperazine](/img/structure/B2553482.png)
![6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane](/img/structure/B2553483.png)


![2-{Octahydrocyclopenta[c]pyrrol-2-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2553487.png)


![6-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/new.no-structure.jpg)
